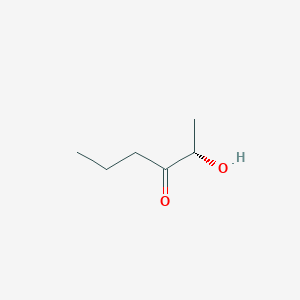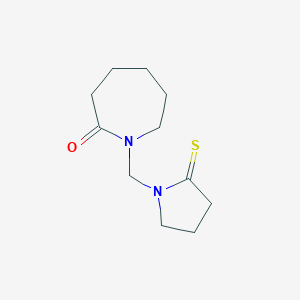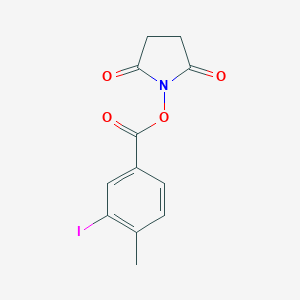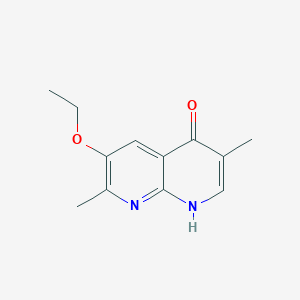
2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide
Vue d'ensemble
Description
2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide is a chemical compound that belongs to the class of thiadiazolidines, which are heterocyclic compounds containing a ring composed of sulfur, nitrogen, and carbon atoms. The molecular structure of this compound includes a thiadiazolidine ring with a benzyl group attached, and it exhibits unique chemical and physical properties that make it of interest in various fields, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related thiadiazolidine derivatives has been reported in the literature. For instance, the synthesis of thiazolidin-2-one 1,1-dioxides, which are structurally related to 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide, involves the reaction of amino alcohols with carbon disulfide in the presence of sodium hydroxide, followed by oxidation with potassium permanganate under phase-transfer conditions . Although the exact synthesis of 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular and crystal structures of derivatives of thiadiazolidines have been studied using X-ray structure analysis. For example, the molecular structure of 1-oxo-1-λ^4-1,2,4-thiadiazolidin-3-one derivatives has been elucidated, revealing that the thiadiazolidine rings show pronounced deviations from planarity . This information is crucial for understanding the reactivity and interaction of these compounds with other molecules.
Chemical Reactions Analysis
Thiadiazolidines and their derivatives participate in various chemical reactions. The pyrolytic behavior of thiazolidin-2-one 1,1-dioxides has been investigated, showing decomposition mainly by loss of SO2 to give alkenes and benzyl isocyanate, among other products . This indicates that 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide could also undergo similar reactions under specific conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazolidine derivatives are influenced by their molecular structure. The crystal structure analysis of 1-oxo-1-λ^4-1,2,4-thiadiazolidin-3-one derivatives provides insights into the solid-state properties of these compounds, such as their stability and intermolecular interactions . These properties are essential for the practical application of 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide in various domains.
Applications De Recherche Scientifique
Enzyme Inhibition
2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide demonstrates significant potential in the inhibition of various enzymes. It acts as a potent and specific inhibitor of human leukocyte elastase, cathepsin G, and proteinase 3. The use of sulfone derivatives based on the 1,2,5-thiadiazolidin-3-one 1,1 dioxide scaffold has proven effective in inhibiting these enzymes in a time-dependent manner. The introduction of a benzyl group at the S2 subsite enhances its inhibitory potency, making it a significant tool in biomedical research and potential therapeutic applications (Groutas et al., 1998).
Antimicrobial Agents
Research on derivatives of 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide has explored their potential as antimicrobial agents. A study synthesizing novel N-alkyl-2-(3,5-dimethyl-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)benzamides, related to this compound, demonstrated promising antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. This indicates its potential use in developing new antimicrobial drugs (Bhatt et al., 2013).
Asymmetric Synthesis
The compound has been utilized as a chiral auxiliary in asymmetric synthesis. The (S)-2-benzyl-4-isopropyl-1,2,5-thiadiazolidine 1,1-dioxide, a derivative, was used for stereocontrolled synthesis of chiral building blocks through asymmetric aldolization and alkylation reactions. This showcases its application in creating enantiomerically pure compounds, crucial in the pharmaceutical industry (Fécourt et al., 2010).
Peptidomimetic Scaffolds
It serves as a peptidomimetic scaffold. A general synthesis for chiral N-N′ substituted 1,2,5-thiadiazolidine 1,1-dioxides, starting from amino acids, was developed. This synthesis provides a pathway to a variety of constrained dipeptidal sulfamides, representing novel peptidomimetic scaffolds. These scaffolds are valuable in the design of therapeutic agents that mimic the biological activity of peptides (Bendjeddou et al., 2006).
Inhibition of Protein Tyrosine Phosphatase
This compound has been studied for its potential as an inhibitor of the enzyme protein tyrosine phosphatase 1B (PTP1B). The structural features of 5-aryl-1,2,5-thiadiazolidin-3-one 1,1-dioxides, including the 2-Benzyl derivative, indicate their potential in modulating PTP1B, which is significant in researching treatments for conditions like diabetes and obesity (Ruddraraju et al., 2015).
Propriétés
IUPAC Name |
2-benzyl-1,2,5-thiadiazolidine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c12-14(13)10-6-7-11(14)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTRRBSRESVPKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)N1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10438916 | |
| Record name | 2-Benzyl-1lambda~6~,2,5-thiadiazolidine-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide | |
CAS RN |
144432-72-4 | |
| Record name | 2-Benzyl-1lambda~6~,2,5-thiadiazolidine-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B133600.png)
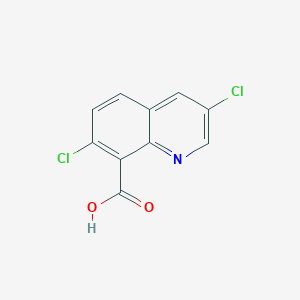
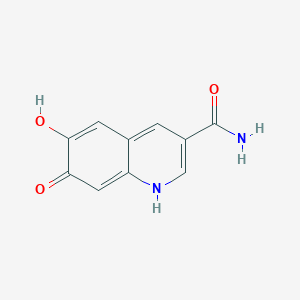
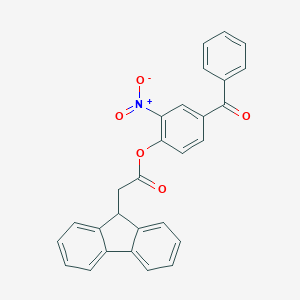
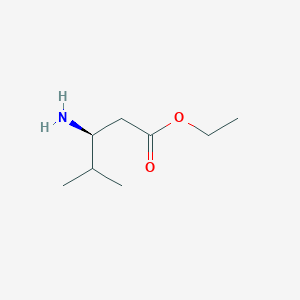
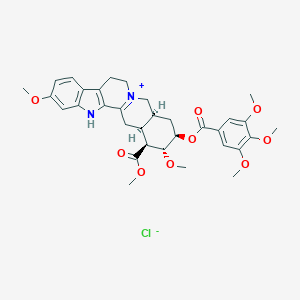
![2,5-Methano-1H-[1,3]diazepino[1,2-a]benzimidazole, 2,3,4,5-tetrahydro-](/img/structure/B133611.png)
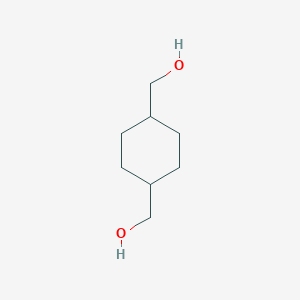
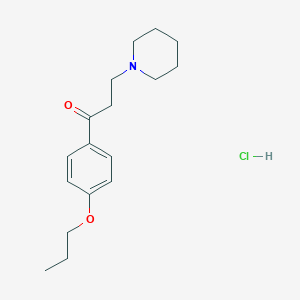
![DL-Valine, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester, monohydrochloride](/img/structure/B133620.png)
